An In-depth Technical Guide to the Fundamental Properties of 2-Amino-2'-deoxy-2'-fluoroadenosine
An In-depth Technical Guide to the Fundamental Properties of 2-Amino-2'-deoxy-2'-fluoroadenosine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-2'-deoxy-2'-fluoroadenosine is a synthetic nucleoside analog that has garnered significant interest within the scientific community, particularly for its potential as an antiviral agent. This document provides a comprehensive overview of its core properties, including its chemical and physical characteristics, mechanism of action, and relevant experimental protocols. The information is presented to support further research and development efforts in the fields of medicinal chemistry and virology.
Core Chemical and Physical Properties
2-Amino-2'-deoxy-2'-fluoroadenosine is a purine nucleoside analog characterized by the substitution of the 2'-hydroxyl group of the ribose sugar with a fluorine atom and the addition of an amino group at the 2-position of the adenine base. These modifications significantly influence its biological activity and metabolic stability.
| Property | Value | Source |
| Molecular Formula | C10H13FN6O3 | [][2] |
| Molecular Weight | 284.25 g/mol | [] |
| CAS Number | 134444-47-6 | [][2] |
| Appearance | White to Off-white Powder/Crystals | [][3] |
| Purity | >97% | [] |
| Boiling Point (Predicted) | 748.9 ± 70.0 °C at 760 mmHg | [] |
| Density (Predicted) | 2.2 ± 0.1 g/cm³ | [] |
| Storage Conditions | -20°C | [2] |
| IUPAC Name | (2R,3R,4R,5R)-5-(2,6-diaminopurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol | [] |
| Synonyms | 9-(2-Fluoro-2-deoxy-b-D-ribofuranosyl)-2,6-diaminopurine; 2'-Deoxy-2'-fluoro-diaminopurine riboside; 2-Amino-2'-fluoro-2'-deoxyadenosine | [] |
Mechanism of Action and Biological Activity
The primary therapeutic potential of 2-Amino-2'-deoxy-2'-fluoroadenosine lies in its activity as an antiviral agent, particularly against the Hepatitis C virus (HCV).[] Its mechanism of action is analogous to that of other nucleoside inhibitors of viral replication.
The generally accepted mechanism involves a multi-step intracellular process:
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Cellular Uptake: The molecule is transported into the host cell.
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Phosphorylation: Host cell kinases catalyze the phosphorylation of the nucleoside analog to its active triphosphate form.
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Viral Polymerase Inhibition: The triphosphate analog acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp).
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Chain Termination: Incorporation of the analog into the growing viral RNA chain leads to premature termination of replication.
The presence of the 2'-fluoro group can enhance the stability of the glycosidic bond and influence the sugar pucker conformation, which may contribute to its selective incorporation by viral polymerases over host DNA or RNA polymerases.
Experimental Protocols
The following are generalized protocols for assessing the antiviral efficacy of 2-Amino-2'-deoxy-2'-fluoroadenosine. Specific cell lines, virus strains, and reagent concentrations should be optimized for the particular experimental system.
HCV Replicon Luciferase Assay
This assay is used to determine the ability of the compound to inhibit HCV RNA replication in a cell-based system.
Materials:
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Huh-7 cells stably expressing an HCV subgenomic replicon with a luciferase reporter gene.
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Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and non-essential amino acids.
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2-Amino-2'-deoxy-2'-fluoroadenosine.
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Positive control (e.g., a known HCV inhibitor).
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Luciferase assay reagent.
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96-well cell culture plates.
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Luminometer.
Methodology:
-
Cell Seeding: Seed Huh-7 replicon cells in 96-well plates at a density that will result in 50-80% confluency at the time of the assay. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
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Compound Treatment: Prepare serial dilutions of 2-Amino-2'-deoxy-2'-fluoroadenosine in culture medium. Remove the existing medium from the cells and add the medium containing the desired concentrations of the compound. Include wells with a positive control and a no-drug (vehicle) control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
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Luciferase Assay: After incubation, remove the medium and lyse the cells according to the manufacturer's protocol for the luciferase assay reagent.
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Data Acquisition: Measure the luciferase activity using a luminometer.
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Data Analysis: Calculate the percentage of inhibition relative to the vehicle control and determine the EC50 value (the concentration that inhibits luciferase activity by 50%).
Plaque Reduction Assay
This functional assay measures the ability of a compound to inhibit the production of infectious virus particles.
Materials:
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Host cell line susceptible to the virus of interest (e.g., Vero cells for Herpes Simplex Virus).
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Virus stock with a known titer.
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Minimal Essential Medium (MEM) with 2% FBS.
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2-Amino-2'-deoxy-2'-fluoroadenosine.
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Positive control (e.g., Acyclovir for HSV).
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Methylcellulose overlay medium.
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Crystal violet staining solution.
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6-well cell culture plates.
Methodology:
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Cell Seeding: Seed host cells in 6-well plates to form a confluent monolayer.
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Virus Infection: Dilute the virus stock to a concentration that will produce 50-100 plaques per well. Infect the cell monolayers with the virus dilution for 1 hour at 37°C.
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Compound Treatment: During the infection, prepare serial dilutions of 2-Amino-2'-deoxy-2'-fluoroadenosine in the overlay medium.
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Overlay: After the 1-hour infection period, remove the virus inoculum and wash the cells with phosphate-buffered saline (PBS). Overlay the cells with the methylcellulose medium containing the different concentrations of the compound.
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Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until plaques are visible (typically 2-3 days).
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Plaque Visualization: Remove the overlay and stain the cells with crystal violet solution.
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Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the no-drug control and determine the IC50 value (the concentration that reduces the number of plaques by 50%).[4]
Synthesis
The synthesis of 2-Amino-2'-deoxy-2'-fluoroadenosine can be achieved through various chemical routes. One reported method involves the deaminative fluorination of 2-aminoadenosine, followed by silylation of the 3' and 5'-hydroxyl groups. Subsequent thiocarbonylation and deoxygenation at the 2' position, followed by desilylation, yields the final product.[5][6] Another approach starts from commercially available 2-fluoroadenine, which is coupled with a protected 2-deoxy-1-thio-D-erythro-pentofuranoside, followed by separation of anomers and deprotection.[6]
Conclusion
2-Amino-2'-deoxy-2'-fluoroadenosine is a promising nucleoside analog with demonstrated potential as an antiviral agent. Its unique structural modifications contribute to its mechanism of action, which involves the inhibition of viral RNA-dependent RNA polymerase. The experimental protocols outlined in this guide provide a framework for the continued investigation of its biological activity and therapeutic applications. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to explore its efficacy against a broader range of viral pathogens.
References
- 2. 2-Amino-2'-fluoro-2'-deoxyadenosine, 134444-47-6 | BroadPharm [broadpharm.com]
- 3. 2'-Amino-2'-deoxy-2-fluoroadenosine [metkinenchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. A convenient synthesis of 2'-deoxy-2-fluoroadenosine; a potential prodrug for suicide gene therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
